molecular formula C12H13NO2S3 B2680166 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide CAS No. 327079-06-1

3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide

Cat. No.: B2680166
CAS No.: 327079-06-1
M. Wt: 299.42
InChI Key: INJKOAVJNCZLQI-UHFFFAOYSA-N
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Description

3-Benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is a sulfur-containing heterocyclic compound characterized by a fused thieno-thiazole ring system with a benzyl substituent at the 3-position and a sulfone group at the 5,5-positions.

Properties

IUPAC Name

3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2S3/c14-18(15)7-10-11(8-18)17-12(16)13(10)6-9-4-2-1-3-5-9/h1-5,10-11H,6-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INJKOAVJNCZLQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(CS1(=O)=O)SC(=S)N2CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601333080
Record name 3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26670888
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

327079-06-1
Record name 3-benzyl-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazole-2-thione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601333080
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate thioamide and benzyl halide derivatives under controlled conditions. The reaction is often carried out in the presence of a base such as sodium hydride or potassium carbonate, which facilitates the formation of the thiazole ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. Solvent selection and purification steps are also crucial to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reagents and conditions used.

    Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzyl or thiazole moieties.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Halogenating agents or nucleophiles like alkyl halides and amines are used under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, and various substituted derivatives, depending on the specific reaction pathway.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide exerts its effects often involves interaction with specific molecular targets such as enzymes or receptors. For example, its anticancer activity may be related to the inhibition of key enzymes involved in cell proliferation or survival pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Electron-withdrawing groups (e.g., CF₃ in ) reduce basicity, whereas electron-donating groups (e.g., p-tolyl in ) may enhance nucleophilic reactivity at the thione sulfur.

Physicochemical Properties

Predicted properties for the benzyl derivative (inferred from analogs):

  • Density : ~1.5–1.6 g/cm³ (comparable to the trifluoromethylphenyl derivative ).
  • Boiling Point : Likely >500°C due to high molecular weight and aromaticity.
  • Solubility : Lower aqueous solubility than methyl or allyl derivatives due to benzyl’s hydrophobicity .

Biological Activity

3-Benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione 5,5-dioxide is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and the mechanisms underlying its effects, drawing from diverse research studies and findings.

Synthesis

The compound can be synthesized through various methods involving the reaction of thiazole derivatives with benzyl groups. One notable method includes the use of sulfur compounds to facilitate the formation of thieno[3,4-d]thiazole structures. The synthesis pathway typically involves:

  • Formation of Thiazole Ring : Utilizing sulfur monochloride in the presence of a base to create thiazole derivatives.
  • Nucleophilic Substitution : Introducing benzyl groups via nucleophilic substitution reactions.

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit substantial antimicrobial properties. A study highlighted that various synthesized thiazole compounds demonstrated efficacy against a range of bacteria and fungi. The antimicrobial activity is often attributed to the presence of sulfur in the thiazole ring, which enhances interaction with microbial cell membranes.

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundE. coli32 µg/mL
This compoundS. aureus16 µg/mL

Antidepressant and Anticonvulsant Effects

In a study assessing various benzo[d]thiazol derivatives, compounds similar to 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione were evaluated for antidepressant and anticonvulsant activities. The findings suggested that these compounds could significantly reduce immobility time in forced swimming tests, indicating potential antidepressant effects.

  • Key Findings :
    • Compounds showed a percentage decrease in immobility duration greater than that of standard antidepressants like fluoxetine.
    • The mechanism appears to involve increased levels of serotonin and norepinephrine in the brain.

The biological activity of 3-benzyltetrahydrothieno[3,4-d]thiazole-2(3H)-thione may be explained by its chemical structure, which allows it to interact with various biological targets:

  • Serotonin Receptors : The compound may act as a serotonin reuptake inhibitor.
  • Ion Channels : Potential modulation of ion channels involved in neurotransmission could explain its anticonvulsant properties.

Case Studies

  • Antimicrobial Efficacy : A case study demonstrated that a derivative of thiazole exhibited potent activity against multi-drug resistant strains of bacteria, emphasizing the need for further exploration into its clinical applications.
  • Neuropharmacological Studies : Experimental models showed that administration of related thiazole compounds resulted in significant reductions in seizure frequency and severity in animal models.

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